2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one
Beschreibung
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one is an organic compound with the molecular formula C19H18N2O2
Eigenschaften
CAS-Nummer |
23309-98-0 |
|---|---|
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-[(4-ethylphenyl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)20-21-17-12-18(23-2)15-6-4-5-7-16(15)19(17)22/h4-12,22H,3H2,1-2H3 |
InChI-Schlüssel |
VWMGEZVWAYWPGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C(=C2)OC)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one typically involves the condensation of 4-ethylphenylhydrazine with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .
Analyse Chemischer Reaktionen
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthalene ring, using reagents like bromine or nitric acid.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antinociceptive (pain-relieving) properties.
Materials Science: Due to its unique structural features, the compound is being explored for use in organic electronics and optoelectronic devices.
Biological Studies: The compound’s interactions with various biological targets are being investigated to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, its antinociceptive properties are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one can be compared with other similar compounds, such as:
2-[2-(4-Methoxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: This compound has a similar structure but with a methoxy group instead of an ethyl group.
2-[2-(4-Chlorophenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one: The presence of a chlorine atom in place of the ethyl group significantly alters the compound’s electronic properties and reactivity, making it useful for different applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
